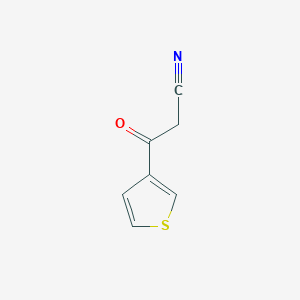

3-Oxo-3-(thiophen-3-yl)propanenitrile

Vue d'ensemble

Description

3-Oxo-3-(thiophen-3-yl)propanenitrile is a chemical compound used in the preparation of thiazolyl nicotinamides as adenosine A3 receptor modulators12. It is a solid substance3 and should be stored in a dark place, sealed in dry, at 2-8°C2.

Synthesis Analysis

The synthesis of 3-Oxo-3-(thiophen-3-yl)propanenitrile involves a reaction with formic acid and triethylamine4. The reaction is carried out in dichloromethane at 35°C4. The mixture is then diluted with water and CH2Cl2 and stirred for a further 10 min4.

Molecular Structure Analysis

The molecular formula of 3-Oxo-3-(thiophen-3-yl)propanenitrile is C7H5NOS25. The InChI code is 1S/C7H5NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H223.

Chemical Reactions Analysis

The chemical reactions involving 3-Oxo-3-(thiophen-3-yl)propanenitrile are not explicitly mentioned in the search results. However, it is used in the preparation of thiazolyl nicotinamides1.Physical And Chemical Properties Analysis

3-Oxo-3-(thiophen-3-yl)propanenitrile is a solid substance3. It has a melting point of 91 - 93°C31. The molecular weight is 151.19 g/mol36.Applications De Recherche Scientifique

- Specific Scientific Field : Biotechnology and Medicinal Chemistry .

- Summary of the Application : “3-Oxo-3-(thiophen-3-yl)propanenitrile” is used in the production of (S)-Duloxetine, a blockbuster antidepressant drug . Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake and is used for systemic therapy that affects the body as a whole . It is used to treat depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain, including lower back pain and osteoarthritis .

- Methods of Application or Experimental Procedures : The compound “N-methyl-3-oxo-3-(thiophen-2-yl)propanamide” is reduced by whole cells of Rhodotorula glutinis to produce (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, an intermediate in the production of (S)-duloxetine . The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .

- Results or Outcomes : The bioreduction process resulted in the production of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug, in 48 hours . The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .

-

Thiophene Derivatives : Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

Thiophene Derivatives : Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety And Hazards

The safety information for 3-Oxo-3-(thiophen-3-yl)propanenitrile indicates that it is toxic if swallowed, in contact with skin, or if inhaled34. It causes skin irritation4. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more34.

Orientations Futures

The future directions for 3-Oxo-3-(thiophen-3-yl)propanenitrile are not explicitly mentioned in the search results. However, given its use in the preparation of thiazolyl nicotinamides as adenosine A3 receptor modulators1, it may continue to be of interest in pharmaceutical research.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.

Propriétés

IUPAC Name |

3-oxo-3-thiophen-3-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPZODDPZNLDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372352 | |

| Record name | 3-oxo-3-(thiophen-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-3-(thiophen-3-yl)propanenitrile | |

CAS RN |

69879-30-7 | |

| Record name | 3-oxo-3-(thiophen-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.